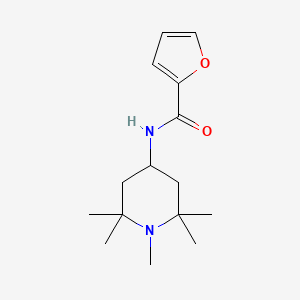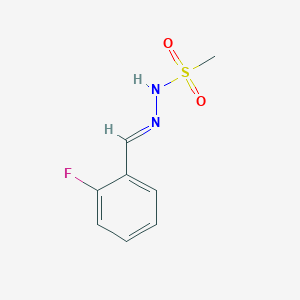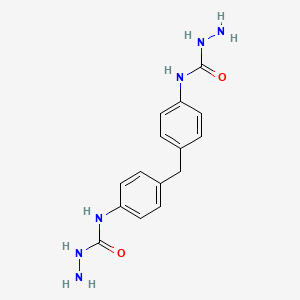
N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,2,2,6,6-Pentamethyl-4-piperidone” is an intermediate for preparing pentamethylpiperidines of pharmacological importance . It has a molecular weight of 169.26 .
Synthesis Analysis
1,2,2,6,6-Pentamethyl-4-piperidone may be used in the preparation of 1-phenyl-2,2,6,6-tetramethyl-4-phenyliminopiperidine and 1-benzyl-2,2,6,6-tetramethyl-4-benzyliminopiperidine .Molecular Structure Analysis
The SMILES string for 1,2,2,6,6-Pentamethyl-4-piperidone isCN1C(C)(C)CC(=O)CC1(C)C . Chemical Reactions Analysis
1,2,2,6,6-Pentamethyl-4-piperidone can be used as a reactant for the synthesis of photostable blue emitting naphthalimides, blue fluorescent naphthalimide pH chemosensors, crowded piperidines with intramolecularly hydrogen-bonded nitrogen, spiropyrans, and spirooxazines .Physical And Chemical Properties Analysis
The compound has a refractive index of 1.476, a boiling point of 230-231 °C, and a density of 0.949 g/mL at 25 °C . It has a melting point of 72-76 °C .Wissenschaftliche Forschungsanwendungen
Water Treatment and Desalination
Semi-aromatic polyamides, like N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide, have found applications in reverse osmosis (RO) and nanofiltration (NF) membranes for water treatment and desalination. The interfacial polymerization technique used to create thin-film composite membranes is key to their effectiveness in removing monovalent and divalent ions and organics from water, suggesting potential utility in water softening and purification (Gohil & Ray, 2017).
Environmental Applications
Piperazine-based NF membranes, including those with crumpled polyamide layers, demonstrate significant improvements in water permeance, selectivity, and antifouling performance. These advancements highlight the environmental applications of such compounds in surface/groundwater purification, wastewater treatment, and water reuse (Shao et al., 2022). The research on piperazine derivatives further supports their role in developing novel materials for environmental protection and resource management (Rathi et al., 2016).
Medical and Pharmaceutical Research
The pharmacological review of cisapride, a substituted piperidinyl benzamide, demonstrates the therapeutic potential of similar compounds in treating gastrointestinal motility disorders. This suggests that related structures could offer novel pathways for drug development in related health conditions (McCallum et al., 2012).
Synthetic Chemistry and Material Science
Research into tert-butanesulfinamide for synthesizing N-heterocycles via sulfinimines indicates a wide applicability in creating structurally diverse compounds for natural products and therapeutics. This underlines the importance of similar chemical structures in facilitating advancements in synthetic chemistry and material science (Philip et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2)9-11(10-15(3,4)17(14)5)16-13(18)12-7-6-8-19-12/h6-8,11H,9-10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSXUDDDKURXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49815875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)
![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)
![ethyl 8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5563011.png)


![8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)